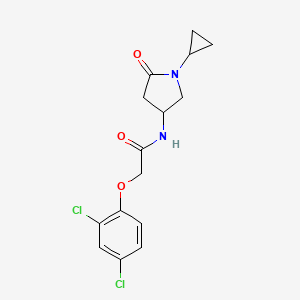

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3/c16-9-1-4-13(12(17)5-9)22-8-14(20)18-10-6-15(21)19(7-10)11-2-3-11/h1,4-5,10-11H,2-3,6-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXOGDCENVJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group, a pyrrolidinone moiety, and a dichlorophenoxy acetamide group. Its molecular formula is , with a molecular weight of approximately 360.4 g/mol. The presence of the cyclopropyl and dichlorophenoxy groups is significant as they may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation was performed using various cancer cell lines, including A549 (human lung adenocarcinoma) and others. The following findings were noted:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against A549 cells, with an IC50 value indicating effective concentration levels for inducing cell death.

- Mechanism of Action : It appears to exert its anticancer effects through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of apoptosis-related proteins.

Table 1: Anticancer Activity of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HCT116 (colon cancer) | 15.0 | Cell cycle arrest |

| MCF7 (breast cancer) | 18.0 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens, particularly multidrug-resistant strains. Key findings include:

- Inhibition of Bacterial Growth : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Selectivity : Notably, it demonstrated selective toxicity towards bacterial cells while exhibiting lower cytotoxicity towards human cells.

Table 2: Antimicrobial Activity of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| MRSA | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Klebsiella pneumoniae | 16 µg/mL | Strong |

Case Studies

Several case studies have documented the biological activity of similar compounds within the same chemical class:

- Study on 5-Oxopyrrolidine Derivatives : This research evaluated various derivatives for their anticancer activity against A549 cells. Compounds with structural similarities to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide showed enhanced potency due to specific substitutions that improved receptor binding affinity .

- Antimicrobial Screening : A comprehensive study assessed multiple derivatives against resistant strains, finding that modifications in the phenoxy group significantly affected antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a conserved 2-(2,4-dichlorophenoxy)acetamide backbone with several analogs, differing in the substituents on the acetamide nitrogen. Key comparisons are summarized below:

Research Findings and Mechanistic Insights

- Auxin Agonism: Compound 533 demonstrated auxin-like activity in plant growth assays, implicating the 2,4-dichlorophenoxy group in auxin receptor binding. The target compound’s bicyclic substituent may sterically hinder receptor interactions, altering efficacy .

- Enzyme Modulation: DICA’s thiol group facilitated caspase inhibition in biochemical studies, a trait absent in the target compound due to its non-thiol substituent .

- Recent Developments : The 2024 triazole-pyridine analog () highlights a trend toward hybrid heterocycles to optimize pharmacokinetics and target engagement, a direction relevant to refining the target compound’s design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.